

An In-depth Technical Guide to 5-(4-isopropylphenyl)-5-oxopentanoic Acid

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Compound of Interest

Compound Name:	5-(4- <i>iso</i> -Propylphenyl)-5-oxovaleric acid
Cat. No.:	B106746

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For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

5-(4-isopropylphenyl)-5-oxopentanoic acid, a derivative of valeric acid, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted aromatic ring and a keto-acid moiety, suggests potential for various biological activities. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds, offering a valuable resource for researchers investigating this and similar molecules.

The correct IUPAC name for the compound is 5-(4-isopropylphenyl)-5-oxopentanoic acid. It is also known by other names such as 4-(isopropylbenzoyl)butyric acid.

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	5-(4-isopropylphenyl)-5-oxopentanoic acid
CAS Number	18847-18-2
Molecular Formula	C ₁₄ H ₁₈ O ₃
Molecular Weight	234.29 g/mol
Canonical SMILES	CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Physical State	Solid (predicted)

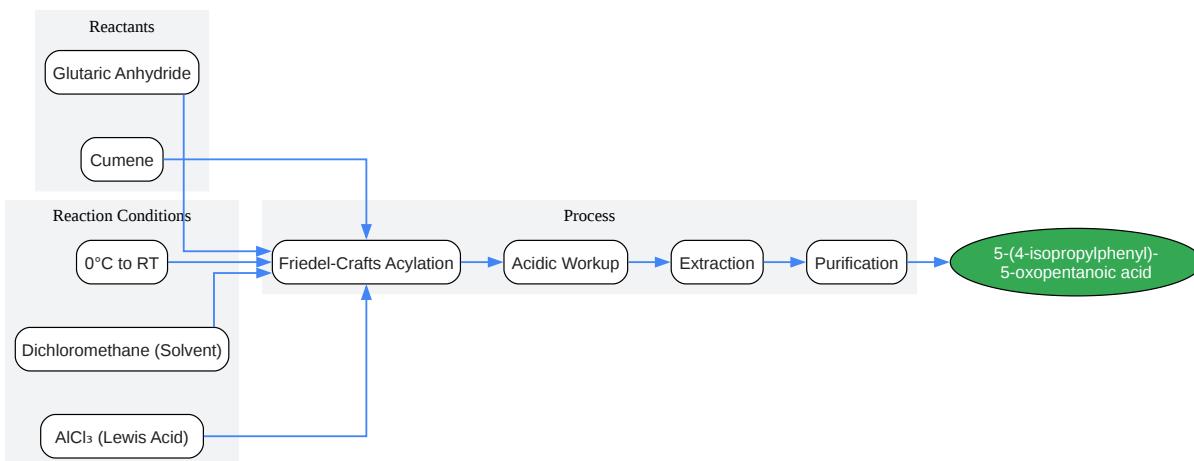
Proposed Synthesis Protocol

A common and effective method for the synthesis of 5-aryl-5-oxopentanoic acids is through the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. The following is a proposed experimental protocol for the synthesis of 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

- Materials: Cumene (isopropylbenzene), glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add glutaric anhydride (1.0 equivalent) portion-wise.
 - After stirring for 15 minutes, add cumene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield 5-(4-isopropylphenyl)-5-oxopentanoic acid.

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Caption: Proposed synthesis workflow for 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Potential Biological Activities

While specific biological data for 5-(4-isopropylphenyl)-5-oxopentanoic acid is not readily available in the public domain, the chemical structure suggests potential for various activities. The presence of the keto-acid moiety is a feature in several biologically active molecules. For instance, some pentanoic acid derivatives have been reported to exhibit antibacterial properties.

Table 2: Antibacterial Activity of Structurally Related Pentanoic Acid Derivatives

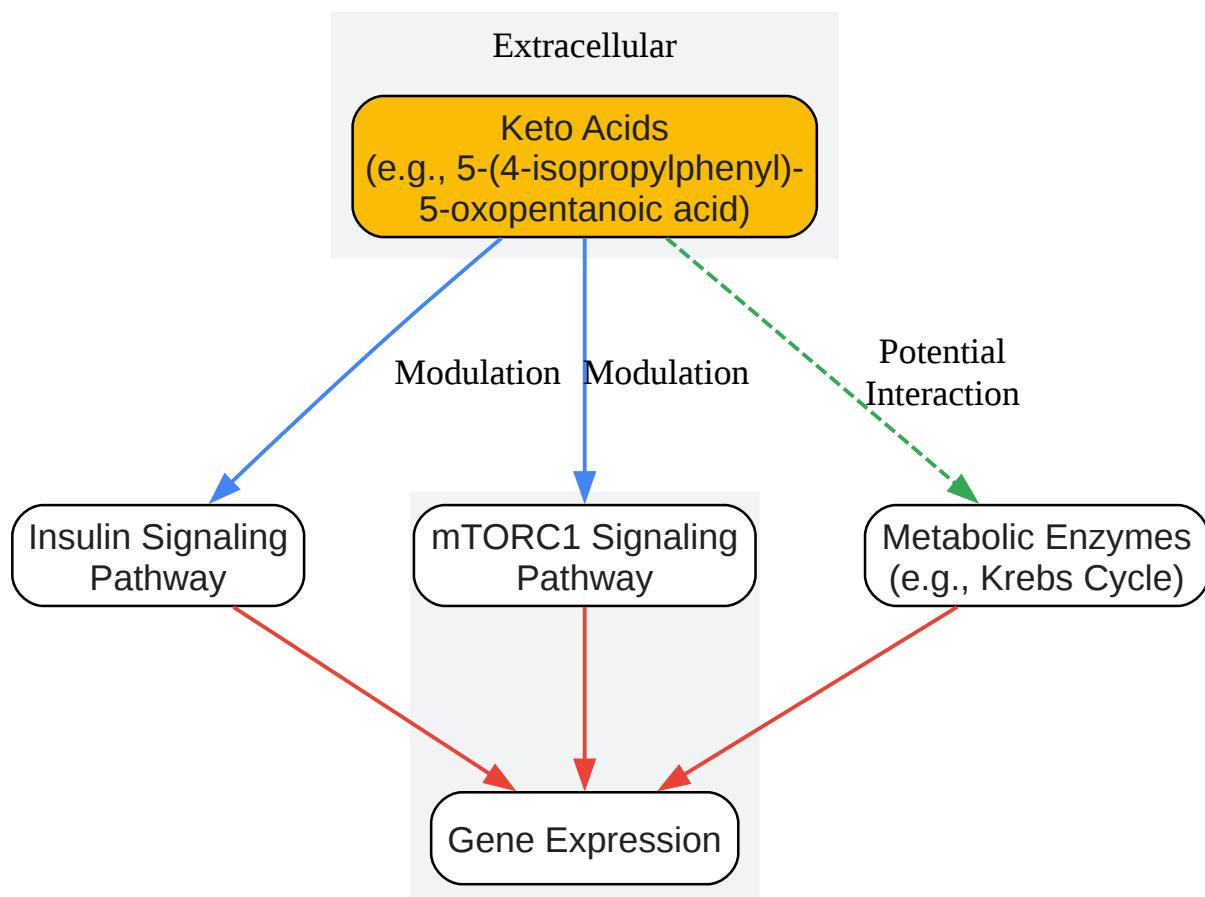
Compound	Target Bacteria	MIC (μ g/mL)	Reference
(S,Z)-4-methyl-2-(4-oxo-5-((4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid	S. aureus (MRSA)	2	[1]
(S,Z)-4-methyl-2-((5-((4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid	S. aureus (MRSA)	2	[1]
(S,Z)-2-((5-((4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid	S. aureus (MRSA)	2	[1]

MIC: Minimum Inhibitory Concentration. The data presented is for structurally related compounds to infer potential areas of biological activity for 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Potential Role in Cellular Signaling

Keto acids are known to play significant roles in cellular metabolism and signaling. For example, branched-chain keto acids can modulate key metabolic signaling pathways, including insulin signaling and the mTORC1 pathway.^[2] They are intermediates in the catabolism of branched-chain amino acids and their dysregulation has been implicated in metabolic diseases.^[2]

Given that 5-(4-isopropylphenyl)-5-oxopentanoic acid is a keto acid, it is plausible that it could interact with metabolic pathways. Further research would be needed to determine if it acts as a substrate for enzymes in pathways such as the Krebs cycle or if it modulates signaling cascades.



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Caption: Potential modulation of metabolic signaling pathways by keto acids.

Conclusion and Future Directions

5-(4-isopropylphenyl)-5-oxopentanoic acid is a compound with potential for biological activity based on its chemical structure. While there is a lack of specific data in the current literature, this guide provides a foundation for future research. The proposed synthesis protocol offers a clear path to obtaining the compound for further studies. Investigating its potential antibacterial, anticancer, and metabolic modulatory effects would be valuable next steps. Researchers are encouraged to use the information presented here as a starting point for their investigations into this and related molecules.

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References

- 1. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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